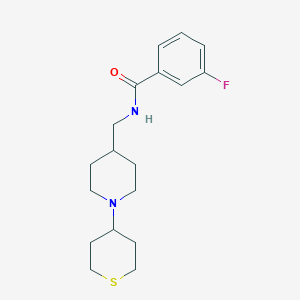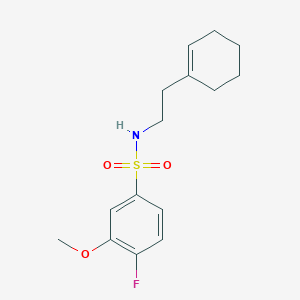
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine is a complex organic compound that plays a significant role in the field of peptide synthesis and biochemistry. This compound is known for its utility in protecting amino groups during peptide chain assembly, ensuring the correct sequence and structure of peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine typically involves the following steps:
Protection of the Amino Group: The amino group of serine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form the Fmoc-protected serine.
Activation of the Carboxyl Group: The carboxyl group of glycine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form an active ester.
Coupling Reaction: The activated glycine is then coupled with the Fmoc-protected serine to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the serine moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can take place at the amino group, especially during deprotection steps.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Deprotection of the Fmoc group is typically achieved using piperidine or trifluoroacetic acid (TFA).
Major Products Formed:
Oxidation: Oxidized serine derivatives.
Reduction: Reduced forms of the compound.
Substitution: Deprotected amino acids.
科学的研究の応用
Chemistry: The compound is widely used in peptide synthesis, where it serves as a protecting group for amino acids. This ensures that the amino acids are added in the correct sequence during peptide chain assembly.
Biology: In biological research, the compound is used to study protein interactions and functions. It helps in the synthesis of peptides that mimic natural proteins, aiding in the understanding of biological processes.
Medicine: The compound is utilized in the development of peptide-based drugs. Its ability to protect amino groups during synthesis makes it valuable in creating therapeutic peptides.
Industry: In the pharmaceutical industry, the compound is used to produce peptides for various applications, including drug development and diagnostic tools.
作用機序
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted reactions during peptide chain assembly. The t-butyl group provides steric hindrance, further ensuring the fidelity of the synthesis process.
Molecular Targets and Pathways Involved:
Amino Group Protection: The Fmoc group targets the amino group of serine, preventing its reaction with other reagents.
Peptide Synthesis Pathway: The compound is involved in the step-by-step assembly of peptide chains, ensuring the correct sequence and structure.
類似化合物との比較
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine: Similar in structure but with a benzyl group instead of t-butyl.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-alanyl-glycine: Similar but with alanine instead of serine.
Uniqueness: N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine is unique due to its specific combination of protecting groups (Fmoc and t-butyl) and its application in peptide synthesis. The presence of the serine moiety adds to its versatility in biological and medicinal research.
特性
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWFIADQSGXDHH-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)

![N-(3,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2867688.png)



![{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine](/img/structure/B2867699.png)


![3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2867704.png)


![2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid](/img/structure/B2867707.png)
